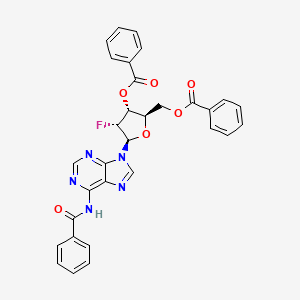![molecular formula C10H11N3O2 B15240941 6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)
6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid typically involves the reaction of 2-methylpyrimidine-4-carboxylic acid with but-3-yn-1-ylamine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to meet the demands of large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the alkyne group, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: In organic synthesis, 6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound may be explored for its biological activity, including potential antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the pyrimidine ring, a common motif in many drugs, suggests possible pharmacological applications.
Industry: In the materials science industry, the compound could be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
- 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride
- 2-[(Prop-2-yn-1-yl)amino]acetic acid
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Compared to these similar compounds, 6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid stands out due to the presence of the pyrimidine ring, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are often desirable.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-(but-3-ynylamino)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-5-11-9-6-8(10(14)15)12-7(2)13-9/h1,6H,4-5H2,2H3,(H,14,15)(H,11,12,13) |
InChI Key |
ZTWQSQYPKWEJPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCCC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



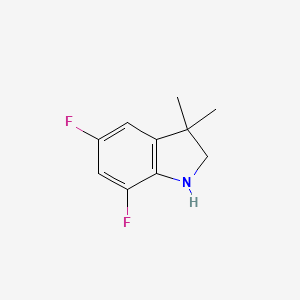
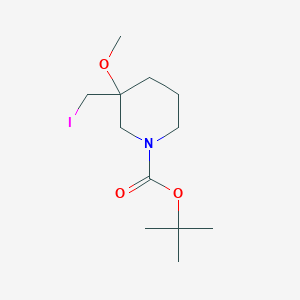
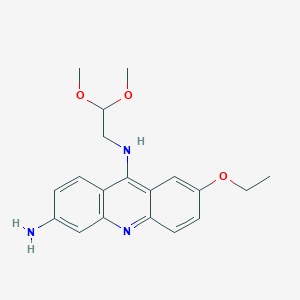
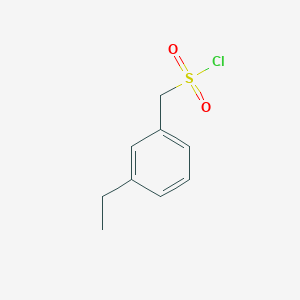
![3-Bromo-5,7-diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240888.png)
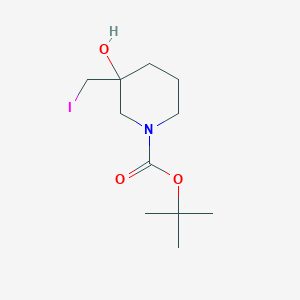

![2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide](/img/structure/B15240910.png)

